3-(3-Methylphenoxy)benzoic acid
Description
3-(3-Methylphenoxy)benzoic acid is a substituted benzoic acid derivative featuring a phenoxy group at the 3-position of the benzene ring, with an additional methyl substituent at the 3-position of the phenoxy moiety.
Properties
CAS No. |
135611-27-7 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-(3-methylphenoxy)benzoic acid |
InChI |
InChI=1S/C14H12O3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
VHUIGHHSSKISQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Acidity
- 4-(3-Methylphenoxy)benzoic Acid (25e): Para-substitution allows for conjugation between the phenoxy and carboxylic acid groups, likely increasing acidity compared to the meta-substituted analog .
- 4-(3-Trifluoromethylphenoxy)benzoic Acid (25f): The electron-withdrawing trifluoromethyl group enhances acidity significantly, as seen in similar compounds .
Melting Points and Solubility
- 3-Methylbenzoic Acid (m-Toluic acid) : Melting point = 108.7°C; the methyl group in the meta position reduces symmetry, lowering the melting point compared to para-substituted analogs .
- 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid: Higher molecular weight (290.72 g/mol) and polar chloromethyl group likely increase melting point and reduce solubility in non-polar solvents .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Gaps
- Synthetic Challenges: The meta-substitution pattern in this compound complicates synthesis compared to para-substituted analogs, requiring precise control of reaction conditions .
- Data Limitations: Direct experimental data on melting points, solubility, and bioactivity for this compound are absent, highlighting the need for targeted studies.
Preparation Methods
Ester Protection and Ullmann Coupling
To avoid interference from the carboxylic acid group during coupling, 3-hydroxybenzoic acid is first protected as its methyl ester.
Protection steps :
-
Esterification : 3-Hydroxybenzoic acid → Methyl 3-hydroxybenzoate (H₂SO₄, MeOH, reflux).
-
Ullmann coupling : Methyl 3-hydroxybenzoate + 3-bromo-3-methylbenzene → Methyl 3-(3-methylphenoxy)benzoate.
Reaction conditions :
-
Catalyst : CuBr (5 mol%)
-
Base : K₂CO₃
-
Solvent : DMF, 120°C, 24 hours
Deprotection :
The ester is hydrolyzed using NaOH (2M, 80°C, 4 hours) to yield 3-(3-methylphenoxy)benzoic acid.
Chemical equation :
Advantages :
-
Avoids high-pressure oxidation steps.
-
Suitable for lab-scale synthesis.
Disadvantages :
-
Additional protection/deprotection steps reduce overall yield.
-
Limited scalability due to solvent and base requirements.
Alternative Methods: Friedel-Crafts Alkylation and Chloromethylation
Chloromethylation and Hydrolysis
Adapting Patent CN105384620A, chloromethylation of benzoic acid derivatives using paraformaldehyde and ZnCl₂ might offer a route:
Reaction conditions :
-
Catalyst : ZnCl₂ (0.2 equivalents)
-
Solvent : CH₂Cl₂, 60–70°C, 15 hours
-
Reactants : Benzoyl chloride + paraformaldehyde → 3-chloromethyl benzoic acid
While this method produces chloromethyl intermediates, subsequent substitution with 3-methylphenol could yield the target compound. However, this route remains speculative and untested for phenoxy derivatives.
Comparative Analysis of Synthesis Routes
Key observations :
-
The Ullmann-oxidation route is optimal for large-scale production due to established protocols.
-
Protected coupling suits small-scale synthesis but involves more steps.
-
Chloromethylation requires further validation for phenoxy derivatives.
Experimental Optimization and Challenges
Regioselectivity in Ullmann Coupling
The meta positioning of the phenoxy group demands precise control. Using directing groups (e.g., nitro) or sterically hindered catalysts can enhance selectivity.
Oxidation Byproduct Management
Over-oxidation to 3-(3-methylphenoxy)phthalic acid is mitigated by:
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